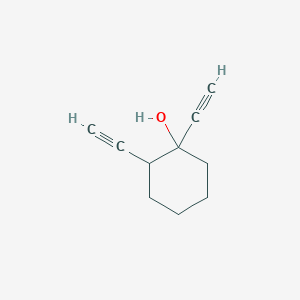
1,2-Diethynylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethynylcyclohexanol is an organic compound characterized by the presence of two ethynyl groups attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods: While specific industrial production methods for 1,2-Diethynylcyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of various substituted cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclohexanols, cyclohexanones, and various ethylene derivatives.
Aplicaciones Científicas De Investigación
1,2-Diethynylcyclohexanol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,2-Diethynylcyclohexanol exerts its effects involves the interaction of its ethynyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and molecular targets depend on the nature of the reactions and the conditions employed.
Comparación Con Compuestos Similares
1-Ethynyl-1-cyclohexanol: This compound has a similar structure but with only one ethynyl group.
1,2-Dimethylcyclohexanol: Another related compound with methyl groups instead of ethynyl groups.
Uniqueness: 1,2-Diethynylcyclohexanol is unique due to the presence of two ethynyl groups, which impart distinct reactivity and potential for forming complex molecular structures. This makes it a valuable compound in synthetic organic chemistry and materials science.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1,2-diethynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H12O/c1-3-9-7-5-6-8-10(9,11)4-2/h1-2,9,11H,5-8H2 |
Clave InChI |
LPYJFLQJJQHFAB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCCCC1(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




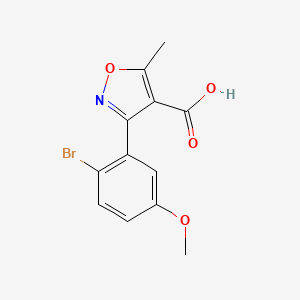

![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)
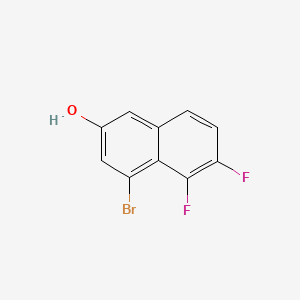
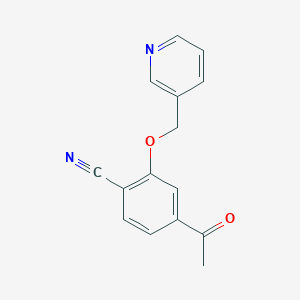
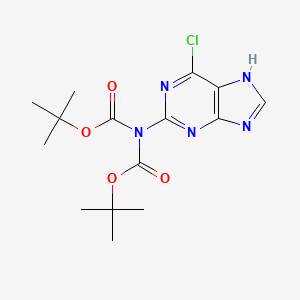



![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
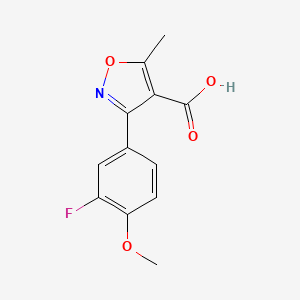
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)
